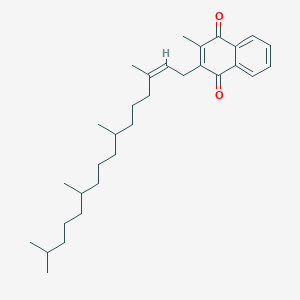
Vitamin K1-18O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin K1-18O is a modified form of Vitamin K1, also known as phylloquinone or phytonadione. This compound is a mixture of isotopically labeled forms, specifically 1-18O and 4-18O. Vitamin K1 is a fat-soluble vitamin that plays a crucial role in blood clotting and bone metabolism. The isotopic labeling with oxygen-18 (18O) is often used in scientific research to trace and study the metabolic pathways and mechanisms of action of Vitamin K1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1-18O involves the incorporation of oxygen-18 into the molecular structure of Vitamin K1. This can be achieved through various chemical reactions, including the use of oxygen-18 labeled reagents. One common method is the oxidation of phylloquinone precursors with oxygen-18 enriched oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process includes multiple steps of purification and verification to ensure the correct isotopic labeling and high purity of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are often employed to confirm the isotopic composition and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Vitamin K1-18O undergoes various chemical reactions, including:
Oxidation: Conversion to its epoxide form.
Reduction: Reduction back to its quinone form.
Substitution: Reactions involving the substitution of functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen-18 enriched oxidizing agents for labeling.
Reducing Agents: Common reducing agents like sodium borohydride.
Solvents: Organic solvents such as methanol, ethanol, and acetonitrile.
Major Products: The major products formed from these reactions include the epoxide form of this compound and its reduced quinone form. These products are crucial for studying the metabolic pathways and biological activities of Vitamin K1.
Wissenschaftliche Forschungsanwendungen
Vitamin K1-18O is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some of its applications include:
Chemistry: Studying the reaction mechanisms and pathways of Vitamin K1.
Biology: Investigating the role of Vitamin K1 in cellular processes and metabolism.
Medicine: Researching the effects of Vitamin K1 on blood clotting and bone health.
Industry: Developing new formulations and supplements containing Vitamin K1.
Wirkmechanismus
Vitamin K1-18O exerts its effects through its role as a cofactor for the enzyme gamma-carboxylase. This enzyme modifies and activates precursors to coagulation factors II, VII, IX, and X by attaching carboxylic acid functional groups to glutamate residues, allowing them to bind calcium ions. This binding converts these clotting factors to their active forms, which are then secreted into the blood, restoring normal clotting function .
Vergleich Mit ähnlichen Verbindungen
Vitamin K1-18O can be compared with other similar compounds, such as:
Vitamin K2 (Menaquinone): Differing in the length of the isoprenoid side chain and primarily found in fermented foods.
Synthetic Vitamin K3 (Menadione): A water-soluble form used in animal feed and some supplements.
Vitamin K4 and K5: Synthetic forms with different side chains and biological activities.
Uniqueness: The uniqueness of this compound lies in its isotopic labeling, which allows for detailed metabolic studies and precise tracking in biological systems. This makes it a valuable tool in both basic and applied research.
By understanding the preparation, reactions, applications, and mechanisms of this compound, researchers can gain deeper insights into its role in health and disease, paving the way for new therapeutic approaches and industrial applications.
Eigenschaften
Molekularformel |
C31H46O2 |
|---|---|
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
2-methyl-3-[(Z)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20- |
InChI-Schlüssel |
MBWXNTAXLNYFJB-QQTULTPQSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCCC(C)CCCC(C)CCCC(C)C |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
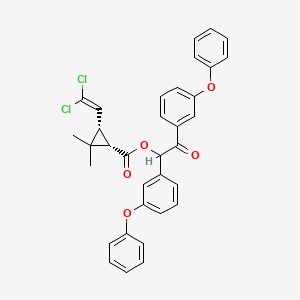
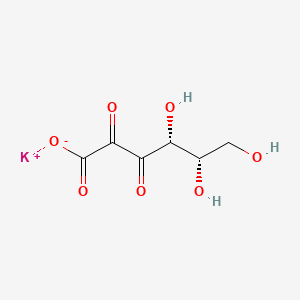
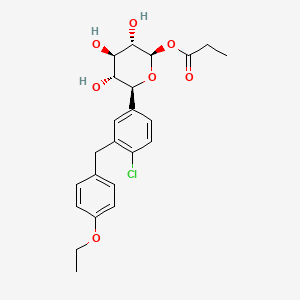
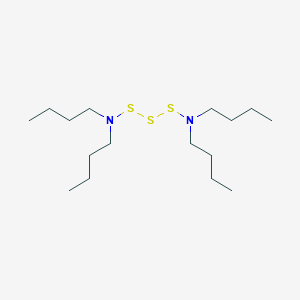
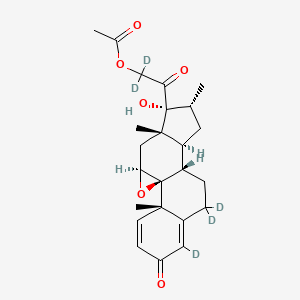
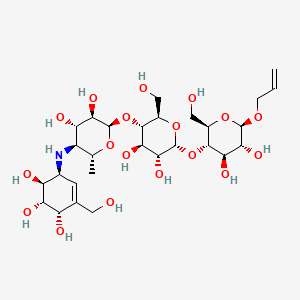
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
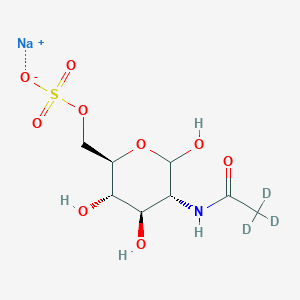
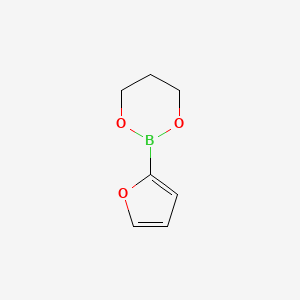
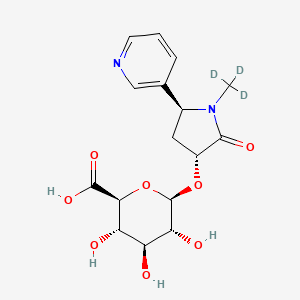
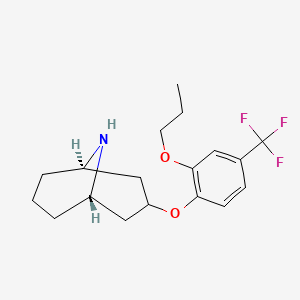
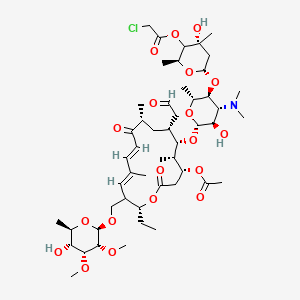
![4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13853932.png)
